
Oxotriphenoxyvanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotriphenoxyvanadium is a chemical compound with the molecular formula C18H15O4V It is a vanadium-based compound where the vanadium atom is coordinated with three phenoxy groups and one oxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxotriphenoxyvanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with triphenol in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{V}_2\text{O}_5 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow 2 \text{VO}(\text{OC}_6\text{H}_5)_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Oxotriphenoxyvanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The phenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as amines and phosphines.
Major Products:
Oxidation: Formation of vanadium(V) oxo complexes.
Reduction: Formation of vanadium(III) or vanadium(IV) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Oxotriphenoxyvanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as vanadium-based ceramics and coatings.
Biological Studies: It is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vanadium deficiency or imbalance.
Wirkmechanismus
The mechanism of action of oxotriphenoxyvanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The oxo group and phenoxy ligands play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Oxovanadium(IV) complexes: These compounds have similar coordination environments but differ in the oxidation state of vanadium.
Triphenoxyvanadium(III) complexes: These compounds have a lower oxidation state and different reactivity profiles.
Vanadium(V) oxo complexes: These compounds have a higher oxidation state and are often more reactive.
Uniqueness: Oxotriphenoxyvanadium is unique due to its specific coordination environment and the presence of both oxo and phenoxy ligands. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other vanadium compounds.
Eigenschaften
CAS-Nummer |
30707-87-0 |
|---|---|
Molekularformel |
C18H18O4V |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
oxovanadium;phenol |
InChI |
InChI=1S/3C6H6O.O.V/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;; |
InChI-Schlüssel |
HKIVJTYRVDBFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


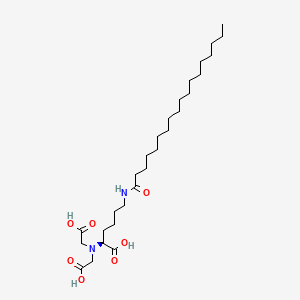
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
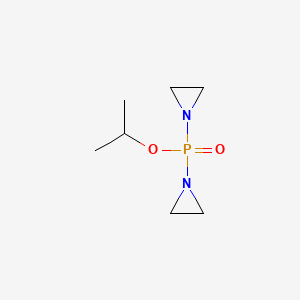
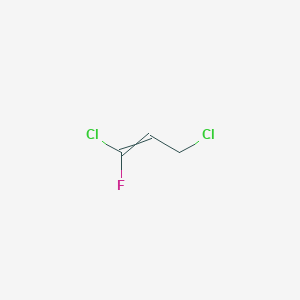
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
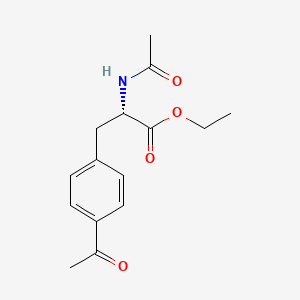

![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
![7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
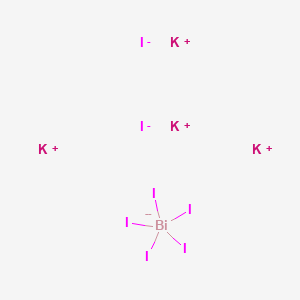

![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
